molecular formula C15H18ClNO4 B5968132 methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate

methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate

Cat. No.: B5968132
M. Wt: 311.76 g/mol
InChI Key: BJCOZUYAEVYJDN-UHFFFAOYSA-N
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Description

Methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a chlorophenoxy group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the chlorophenoxy group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a suitable chlorophenol derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the piperidine derivative with methyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate: Similar structure with a different position of the chlorine atom.

    Methyl 1-[2-(3-bromophenoxy)acetyl]piperidine-4-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Methyl 1-[2-(3-fluorophenoxy)acetyl]piperidine-4-carboxylate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the chlorophenoxy group, which may impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-20-15(19)11-5-7-17(8-6-11)14(18)10-21-13-4-2-3-12(16)9-13/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCOZUYAEVYJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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